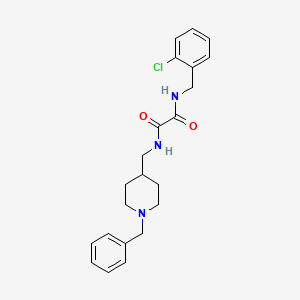

(3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The compound is utilized in the synthesis of chiral trichloromethyl propargyl alcohols, demonstrating its potential as a building block in pharmaceutical applications. Jiang and Si (2004) highlighted its use in the asymmetric alkynylation of chloral, resulting in products useful for constructing pharmaceutically relevant molecules with excellent enantiomeric excess (Jiang & Si, 2004).

Resolution and Assignment of Absolute Configuration

- Drewes et al. (1992) utilized a variant of this compound, (R,R)-2-Amino-1-(4-nitrophenyl)propan-1,3-diol, for the resolution of racemic acids, which is important in stereochemistry and the production of enantiomerically pure substances (Drewes et al., 1992).

Role in Metabolism and Biosynthesis Studies

- Wat, Malik, and Vining (1971) reported the isolation of a metabolite structurally related to (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol;hydrochloride in the context of chloramphenicol biosynthesis in Streptomyces species, showing its relevance in understanding antibiotic production pathways (Wat, Malik, & Vining, 1971).

Antimalarial Activity

- Werbel et al. (1986) synthesized a series of compounds related to this chemical, studying their antimalarial activity and providing insights into the structure-activity relationships important for developing antimalarial drugs (Werbel et al., 1986).

Neuropharmacology Research

- Hughes and Prager (1997) synthesized derivatives of 3-Amino-N-aryl-2-hydroxypropane-1-sulfonamides, including compounds structurally related to (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol;hydrochloride, investigating their potential as GABAB receptor antagonists, which are of interest in neuropharmacological research (Hughes & Prager, 1997).

Cardiovascular Research

- Rzeszotarski et al. (1979) synthesized related β-adrenoceptor blocking agents, contributing to the understanding of cardioselectivity in drug design, an area where (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol;hydrochloride derivatives could be significant (Rzeszotarski et al., 1979).

DNA Metabolism Studies

- Kato, Sugino, and Endo (1966) explored the effects of related nitrofuran derivatives on DNA metabolism in Escherichia coli, highlighting the compound's relevance in studying DNA synthesis and degradation mechanisms (Kato, Sugino, & Endo, 1966).

Antitumor Activity Research

- Isakhanyan et al. (2016) synthesized derivatives for antitumor activity evaluation, showing the potential of (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol;hydrochloride in cancer research (Isakhanyan et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

(3S)-3-amino-3-(3-nitrophenyl)propan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3.ClH/c10-9(4-5-12)7-2-1-3-8(6-7)11(13)14;/h1-3,6,9,12H,4-5,10H2;1H/t9-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQGSEQBEIBHLR-FVGYRXGTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(CCO)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])[C@H](CCO)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~3~-(3-fluorophenyl)-6-{3-[(2-hydroxy-5-methoxybenzyl)amino]-1-pyrrolidinyl}nicotinamide](/img/structure/B3014272.png)

![N-(2-fluorophenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/no-structure.png)

![7-(4-methoxyphenyl)-3-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3014278.png)

![N-(4-ethylphenyl)-1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B3014279.png)

![2-[2-[4-(5-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B3014284.png)